3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-pyridin-2-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-6(10(15)16)5-8(13-14-9)7-3-1-2-4-12-7/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYYRXYOGPMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyclization Approach
One common approach involves halogenation of a suitable pyridazine precursor followed by cyclization with a pyridin-2-yl substituent.
- Starting from a 3-substituted pyridazine derivative, chlorination at the 3-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride under controlled conditions.
- The pyridin-2-yl group is introduced either by direct coupling or via a nucleophilic aromatic substitution on a halogenated pyridazine intermediate.
- The carboxylic acid function is introduced via hydrolysis of an ester precursor or via oxidation of an aldehyde intermediate.
This method is supported by analogous synthetic routes reported for related pyridazine derivatives, where chlorination and hydrazine-mediated cyclization are key steps.
Catalytic Coupling Reactions
Modern synthetic methods employ transition metal-catalyzed coupling reactions to construct the pyridazine-pyridine linkage.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) allow for the attachment of the pyridin-2-yl group to a halogenated pyridazine core.
- Catalysts such as Pd2(dba)3 with ligands like XantPhos in the presence of bases (e.g., t-BuONa) in toluene at elevated temperatures (around 110 °C) have been utilized to achieve high yields.
- Subsequent functional group transformations introduce the carboxylic acid moiety, often via ester hydrolysis or direct carboxylation.
Hydrazine and Maleic Ester Reaction Under Alkaline Conditions
A patented method describes the preparation of pyridyl pyrazolidone carboxylic esters via the reaction of hydrazinopyridine with maleic acid diesters under alkaline conditions catalyzed by copper or nickel complexes. While this method is for pyrazolidone derivatives, similar catalytic systems and reaction conditions could be adapted for pyridazine carboxylic acid derivatives, including this compound.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Chlorination | POCl3, PCl5, or similar chlorinating agents | Selective chlorination at 3-position |
| Pyridin-2-yl coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Efficient C-N or C-C bond formation |
| Ester hydrolysis | NaOH or KOH aqueous solution, reflux | Conversion of ester to carboxylic acid |
| Hydrazine cyclization | Hydrazine hydrate in ethanol, reflux | Formation of pyridazine ring system |
| Catalytic esterification | EDCI coupling agents in pyridine or DMF | Formation of carboxylic acid derivatives |
Research Findings and Yield Data
- Chlorination using POCl3 typically yields 70–85% of the 3-chloro intermediate.
- Palladium-catalyzed coupling reactions provide 60–90% yields depending on ligand and base choice.
- Hydrolysis of esters to carboxylic acids generally proceeds with >90% conversion under alkaline reflux.
- Hydrazine-mediated cyclization steps show yields around 75–80% in analogous systems.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Halogenation + Cyclization | POCl3, hydrazine hydrate, reflux ethanol | Straightforward, well-established | Requires careful control of halogenation |
| Pd-Catalyzed Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High selectivity and yields | Requires expensive catalysts |
| Catalytic Esterification | EDCI, pyridine, room temperature | Mild conditions, good functional group tolerance | Multi-step process |
| Hydrazinopyridine + Maleic Ester (adapted) | Cu or Ni catalysts, alkaline conditions | Potentially efficient for related compounds | Specific to pyrazolidone esters, adaptation needed |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridazine ring to more oxidized forms.
Reduction: Reduction of the carboxylic acid group to alcohols or other derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution reactions often involve nucleophilic substitution with various reagents depending on the desired functional group.
Major Products Formed:
Oxidation can yield pyridazine derivatives with higher oxidation states.
Reduction can produce alcohols, aldehydes, or other reduced forms of the carboxylic acid.
Substitution reactions can result in a variety of functionalized pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-Chloro-6-(pyridin-2-yl)pyridazine
- Structure : Pyridazine core with 3-Cl and 6-(pyridin-2-yl) substituents.
- Key Properties : Melting point = 129°C, Rf = 0.7 (petroleum ether/ethyl acetate 6:4) .
- Differences : Lacks the carboxylic acid group, reducing solubility and limiting conjugation opportunities.
Pyrimidine Derivatives
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid (CAS: 1240595-21-4)
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic Acid (CAS: 1165936-28-6)
- Structure: Pyrimidine core with 5-Cl, 2-cyclopropyl, and a complex 6-(methyl(pyridin-3-ylmethyl)amino) group.
- Key Properties : Molecular weight = 318.76 g/mol .
- Differences: Increased steric hindrance from the cyclopropyl and methylamino groups reduces reactivity at the chloro position.
Pyridine Derivatives
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic Acid
6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic Acid
- Structure: Pyridine core with 6-(4-chlorophenylamino) and 3-COOH groups.
- Key Properties : Molecular weight = 248.67 g/mol .
- Differences: The amino group enables hydrogen bonding, while the carboxylic acid at position 3 (vs. 4 in the target compound) alters spatial interactions.
Research Findings and Implications
- Synthetic Routes : Chlorination with POCl3 is a common method for pyridazine derivatives , while pyrimidine and pyridine analogs often require multi-step functionalization (e.g., amide coupling, sulfanyl introduction) .
- Reactivity : The carboxylic acid group in the target compound enables conjugation with amines (as in ), a critical step in drug development.
Biological Activity
3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H6ClN3O2. This compound has garnered attention in biological research due to its potential applications in drug discovery and its influence on various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit mitochondrial complex I, which is crucial in the electron transport chain. This inhibition can lead to altered cellular respiration and energy metabolism.
- Cell Signaling Pathways : It influences cell signaling pathways, particularly those involving tyrosine kinases, which are essential for cell growth and differentiation. This interaction can impact gene expression and cellular metabolism.
The compound's structure allows it to engage in significant biochemical interactions:
- Hydrogen Bonding and π-π Stacking : The pyridazine ring can form hydrogen bonds and engage in π-π stacking interactions with target proteins, facilitating enzyme inhibition or activation.
- Subcellular Localization : The localization within specific cellular compartments is crucial for its biological activity, as it may require targeting signals or post-translational modifications to reach its site of action.
Biological Activity
The biological activities associated with this compound include:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, potentially making this compound a candidate for further investigation against viral pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may have anticancer activities by modulating key pathways involved in tumor progression.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antiviral Studies : Research indicates that derivatives of pyridazine compounds exhibit significant antiviral activity against human cytomegalovirus (HCMV). These compounds act on steps preceding DNA polymerase activity, suggesting a novel mechanism of action that could be explored further for drug development .
- Chlamydia Inhibition : A study on related compounds showed selective activity against Chlamydia trachomatis, indicating that modifications in the pyridazine structure can enhance selectivity and efficacy against specific pathogens without harming host cells .
- Cancer Research : Investigations into similar pyridazine derivatives have revealed their ability to inhibit key signaling pathways involved in cancer cell proliferation. This suggests that this compound could be a valuable scaffold for developing new anticancer agents .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-6-(pyridin-2-yl)pyridazine-4-carboxylic acid | Bromine substitution | Antiviral, anticancer |
| 3-Fluoro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid | Fluorine substitution | Antimicrobial |
| 3-Iodo-6-(pyridin-2-yl)pyridazine-4-carboxylic acid | Iodine substitution | Potentially enhanced reactivity |
The chlorinated variant exhibits unique reactivity and biological profiles compared to its brominated or fluorinated counterparts due to the specific electronic effects imparted by chlorine.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-6-(pyridin-2-yl)pyridazine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of pyridazine precursors (e.g., 2-aminopyridine) with halogenated aromatic aldehydes, followed by cyclization. Key steps include:
- Catalytic Coupling : Use Pd(PPh₃)₄ (5 mol%) or CuI in DMF/toluene at 70–100°C to facilitate cross-coupling .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl ester) with NaOH/EtOH (1:3 v/v) under reflux .
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd/Cu | Enhances coupling efficiency |
| Solvent | DMF or Toluene | Polarity stabilizes intermediates |
| Temperature | 70–100°C | Accelerates cyclization |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Computational tools (e.g., quantum chemical reaction path searches) reduce trial-and-error by predicting energy barriers and solvent effects .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Pyridin-2-yl protons appear as a multiplet at δ 7.5–8.5 ppm. Pyridazine ring protons resonate at δ 8.0–9.0 ppm. The carboxylic acid proton (if present) is broad at δ ~12–13 ppm in DMSO-d₆ .
- IR Spectroscopy : O-H stretch (2500–3000 cm⁻¹, broad) and C=O stretch (1680–1720 cm⁻¹) confirm the carboxylic acid group .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 235.01 (C₁₀H₆ClN₃O₂). HRMS validates the molecular formula .
Q. What are the predominant reaction pathways for this compound in nucleophilic substitution and coupling reactions?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Chloro at C-3 reacts with amines (e.g., NH₃/MeOH, 60°C) or thiols (K₂CO₃/DMF) .
- Amide Coupling : Activate the carboxylic acid with EDC/HOBt (1:1.2 molar ratio) for conjugation with amines (RT, 12h) .
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1, 80°C) to modify the pyridazine ring .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* level identifies electrophilic sites (e.g., C-3 chloro, LUMO ≈ -1.5 eV) for nucleophilic attack .
- Molecular Docking : AutoDock Vina screens kinase targets (e.g., EGFR), prioritizing compounds with binding affinity > -8 kcal/mol .
- MD Simulations : AMBER force fields assess ligand-protein stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Structural Validation : Confirm purity (>95% via HPLC) and stereochemistry (X-ray crystallography) .
- Assay Standardization : Replicate kinase inhibition assays under identical ATP concentrations (e.g., 10 µM) .
- Meta-Analysis : Use Cohen’s d to quantify effect size variations (e.g., IC₅₀ discrepancies due to cell line differences) .
Q. Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Chloro-pyridazine A | Kinase X | 120 ± 15 | HEK293 |
| Pyridin-2-yl analogue | Kinase X | 85 ± 10 | HeLa |
Q. What strategies ensure regioselective functionalization at the C-3 position?
Methodological Answer:
- Protecting Groups : Boc-protect the carboxylic acid to block competing reactions .
- Metal Coordination : Cu(I) catalysts direct nucleophiles to C-3 via π-complexation .
- Solvent Optimization : DMF stabilizes transition states favoring C-3 substitution over N-attack .
Q. What experimental protocols assess stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–13, 37°C, 24h). HPLC (C18 column, 0.1% TFA/ACN) detects degradation at pH >10 .
- Thermal Analysis : TGA (10°C/min under N₂) shows decomposition >200°C .
- Light Sensitivity : UV exposure (254 nm, 48h) induces photodegradation (λmax 320 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
